molecular formula C54H54Cl2P2Ru B3334570 Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride CAS No. 944451-27-8

Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride

Cat. No. B3334570
CAS RN: 944451-27-8
M. Wt: 936.9 g/mol
InChI Key: RDVYAXZMACLMGN-UHFFFAOYSA-L
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Description

Chloro®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthylruthenium(II) chloride is a complex organometallic compound . It’s used in various chemical reactions, including the production of stable (N^C)-cyclometallated ruthenium(II) complexes via C-H bond activation/deprotonation .


Synthesis Analysis

This compound can be synthesized from RuCl3·3H2O in alcohol by adding α-phellandrene as the anion ligand. The yield of this one-step process is 93.8% .


Molecular Structure Analysis

The molecular formula of this compound is C48H42Cl2O4P2Ru . It’s a complex organometallic compound that includes ruthenium, chlorine, and the organic ligand p-cymene .


Chemical Reactions Analysis

This compound can react with arylimines and 4 equivalents of KOAc in methanol at room temperature to produce stable (N^C)-cyclometallated ruthenium(II) complexes via C-H bond activation/deprotonation . It can also react with other arenes at high temperatures .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 916.77 g/mol . It’s slightly soluble in water, with hydrolysis occurring upon dissolution .

Scientific Research Applications

C-H Activation

This compound is used in C-H activation reactions. The reaction of RuCl(2)(p-cymene) with arylimines and 4 equiv. of KOAc in methanol at room temperature produces stable (N^C)-cyclometallated ruthenium(II) complexes via C-H bond activation/deprotonation .

Exchange with Other Arenes

At high temperatures, [(cymene)RuCl 2] 2 exchanges with other arenes . This property allows it to be used in reactions where different arenes are required.

Preparation of Monometallic Adducts

(Cymene)ruthenium dichloride dimer reacts with Lewis bases to give monometallic adducts . These monomers adopt pseudo-octahedral piano-stool structures, which are useful in various chemical reactions.

Asymmetric Transfer Hydrogenation

Treatment of [(cymene)RuCl 2] 2 with the chelating ligand Ts DPEN H gives (cymene)Ru (TsDPEN-H), a catalyst for asymmetric transfer hydrogenation .

Borrowing Hydrogen Catalysis

This compound is used to prepare catalysts (by monomerization with dppf) used in borrowing hydrogen catalysis . This is a catalytic reaction that is based on the activation of alcohols towards nucleophilic attack.

Preparation of Other Ruthenium-Arene Complexes

It can also be used to prepare other ruthenium—arene complexes . These complexes have a wide range of applications in organometallic chemistry.

Safety and Hazards

The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas and kept in a well-ventilated place .

Future Directions

The compound is used as a reagent in organometallic chemistry and homogeneous catalysis . It’s also used to prepare catalysts used in borrowing hydrogen catalysis . Future research may explore its potential in other chemical reactions and its use in the synthesis of other complex organometallic compounds.

properties

IUPAC Name

dichlororuthenium;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-12,19-26,29-32H,13-18,27-28H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVYAXZMACLMGN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H54Cl2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

936.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride

CAS RN

944451-26-7, 944451-27-8
Record name Dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][1,1′-[(1R)-5,5′,6,6′,7,7′,8,8′-octahydro[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-diphenylphosphine-κP]]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944451-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][1,1′-[(1S)-5,5′,6,6′,7,7′,8,8′-octahydro[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-diphenylphosphine-κP]]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944451-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
Reactant of Route 2
Reactant of Route 2
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
Reactant of Route 3
Reactant of Route 3
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
Reactant of Route 4
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
Reactant of Route 5
Reactant of Route 5
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
Reactant of Route 6
Reactant of Route 6
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride

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